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Compound of Interest

Compound Name: Octacaine

Cat. No.: B1677097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular characteristics of

lidocaine, a cornerstone local anesthetic and antiarrhythmic agent. The following sections delve

into its physicochemical properties, primary mechanism of action through voltage-gated sodium

channel modulation, and detailed experimental protocols for its synthesis and quantification.

Data Presentation: Physicochemical Properties of
Lidocaine
A thorough understanding of a drug's physicochemical properties is fundamental to its

development and application. The following table summarizes key quantitative data for

lidocaine.
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Property Value Source(s)

Molecular Formula C₁₄H₂₂N₂O [1]

Molecular Weight 234.34 g/mol [1]

Melting Point 66-69 °C [1]

Boiling Point 180-182 °C at 4 mmHg [1]

pKa 7.88 [1]

LogP (Octanol/Water) 2.44 [2]

Water Solubility 4100 mg/L (at 30 °C) [2]

Appearance
White to slightly yellow

crystalline powder
[1][3]

Mechanism of Action: Modulation of Voltage-Gated
Sodium Channels
Lidocaine's primary pharmacological effect is the blockade of voltage-gated sodium channels

(VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[4]

By reversibly binding to these channels, lidocaine inhibits the influx of sodium ions, thereby

preventing nerve depolarization and the transmission of pain signals.

The binding of lidocaine to VGSCs is state-dependent, with a higher affinity for the open and

inactivated states of the channel than the resting state. This property contributes to its use-

dependent blockade, where its efficacy increases with the frequency of nerve impulses. The

binding site is located within the pore of the sodium channel, specifically involving interactions

with amino acid residues F1764 and Y1771 on the S6 segment of domain IV.[5] The binding of

lidocaine is allosterically coupled to the voltage sensors (S4 segments) in domains III and IV of

the channel.[6]

Below is a diagram illustrating the signaling pathway of lidocaine's interaction with a voltage-

gated sodium channel.
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Lidocaine's primary mechanism of action on VGSCs.

Beyond its primary target, lidocaine has been shown to interact with other signaling pathways.

Notably, it can inhibit G protein-coupled receptors (GPCRs) that signal through the Gαq

subunit, such as the M1 muscarinic acetylcholine receptor.[7][8] This interaction suggests a

broader range of molecular effects that may contribute to its overall pharmacological profile.

Experimental Protocols
Synthesis of Lidocaine
The synthesis of lidocaine is a well-established two-step process. The following is a

generalized protocol based on common laboratory procedures.[9][10][11][12][13]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
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In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

Slowly add chloroacetyl chloride to the solution while stirring. An exothermic reaction will

occur.

After the addition is complete, warm the mixture gently (e.g., to 40-50°C) for a short period to

ensure the reaction goes to completion.

Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the

product.

Collect the crude α-chloro-2,6-dimethylacetanilide by vacuum filtration and wash it with cold

water to remove any remaining acetic acid.

Air-dry the product.

Step 2: Synthesis of Lidocaine

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with

toluene and an excess of diethylamine.

Reflux the mixture for approximately 90 minutes.

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with water and then extract with hydrochloric acid (e.g.,

3M HCl).

Cool the acidic aqueous extracts in an ice bath and make the solution strongly basic by the

slow addition of a strong base (e.g., 30% KOH or 3M NaOH), which will precipitate the crude

lidocaine.

Collect the crude lidocaine by vacuum filtration.

The crude product can be purified by recrystallization from a suitable solvent, such as

hexanes.

The workflow for the synthesis of lidocaine is depicted in the diagram below.
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A simplified workflow for the synthesis of lidocaine.

Quantification of Lidocaine in Plasma by HPLC
High-performance liquid chromatography (HPLC) is a common and reliable method for the

quantification of lidocaine in biological matrices such as plasma. The following protocol is a

generalized procedure based on published methods.[14][15][16][17][18]
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1. Sample Preparation (Solid-Phase Extraction)

To a plasma sample (e.g., 200 µL), add an internal standard (e.g., lidocaine-d6 or

phenacemide).

Acidify the sample with a buffer (e.g., 0.1% formic acid).

Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis HLB) with methanol

followed by water.

Load the plasma sample onto the SPE cartridge.

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to

remove interferences.

Elute the lidocaine and internal standard with a stronger organic solvent mixture (e.g.,

acetonitrile/phosphate buffer).

2. HPLC Analysis

HPLC System: A standard HPLC system equipped with a UV or mass spectrometry (MS)

detector.

Column: A reversed-phase column (e.g., C18, ODS).

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and

an aqueous buffer (e.g., phosphate buffer, pH 5.9).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry in

multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

Quantification: Create a calibration curve by analyzing standards of known lidocaine

concentrations. The concentration of lidocaine in the plasma sample is determined by

comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.
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This technical guide provides a foundational understanding of the molecular structure and

properties of lidocaine for professionals in the fields of research and drug development. The

presented data and protocols offer a starting point for further investigation and application of

this vital pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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